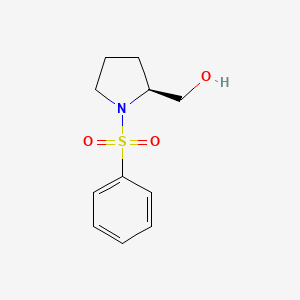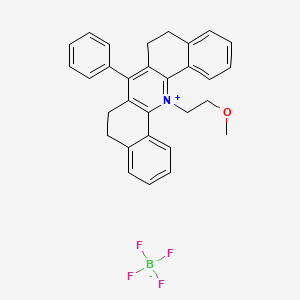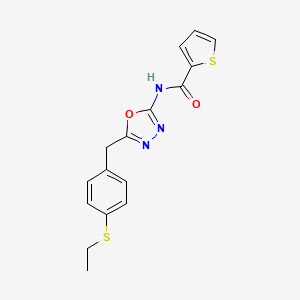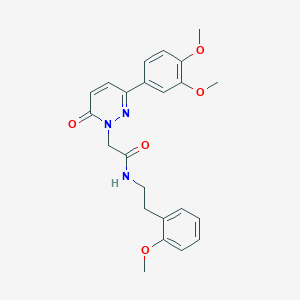
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one is a novel organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail.
Mécanisme D'action
The mechanism of action of 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one involves the binding of the compound to the ATP-binding site of PKC and GSK-3. This binding leads to the inhibition of the activity of these enzymes, which results in the modulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various cell lines and animal models. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the accumulation of amyloid beta in the brain, which is a hallmark of Alzheimer's disease. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one in lab experiments include its ability to selectively inhibit the activity of specific enzymes, its potential applications in the treatment of various diseases, and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one include the development of more efficient synthesis methods, the optimization of the compound's pharmacokinetic properties, and the evaluation of its efficacy and safety in clinical trials. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one is synthesized through a specific method that involves the reaction of 1-(1H-indol-3-yl)ethan-1-one with cyanosulfanyl chloride in the presence of a base. This reaction leads to the formation of this compound with a yield of approximately 70%. The purity of the compound can be increased through recrystallization.
Applications De Recherche Scientifique
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one has potential applications in scientific research due to its ability to selectively inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of protein kinase C (PKC) and glycogen synthase kinase 3 (GSK-3), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes has been linked to the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c12-7-15-6-11(14)9-5-13-10-4-2-1-3-8(9)10/h1-5,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHLLQPPYPBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CSC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-Chlorophenyl)cyclohexyl]prop-2-enamide](/img/structure/B3018967.png)
![1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B3018969.png)


![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B3018975.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylpropyl)propanamide](/img/structure/B3018976.png)
![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-7-(thiophen-2-yl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3018977.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)

![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)
